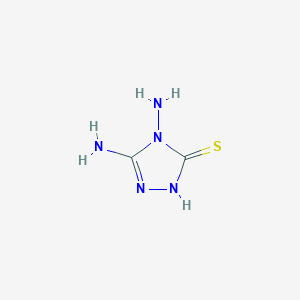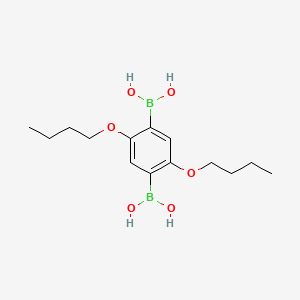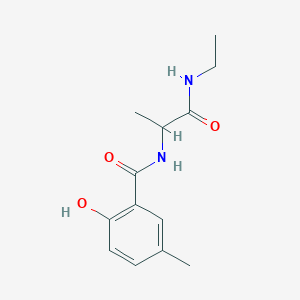
2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethyl group, and a fluorobenzyl group attached to an acetamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-aminoethanol to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of high-pressure reactors and efficient mixing systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Conversion to an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(4-Fluorobenzyl)-8-((2-hydroxyethyl)amino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- N-(4-Fluorobenzyl)-2-(2-hydroxyethylamino)acetamide
Uniqueness
2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H19FN2O2 |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
2-[ethyl(2-hydroxyethyl)amino]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C13H19FN2O2/c1-2-16(7-8-17)10-13(18)15-9-11-3-5-12(14)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,15,18) |
Clave InChI |
DRZGDPUHDAJBPW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)CC(=O)NCC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)



![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)




![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)


